

# In Vitro Antifungal Activity of Rezafungin Against Candida Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antifungal agent 11 |           |
| Cat. No.:            | B12424849           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of Rezafungin, a novel second-generation echinocandin, against a broad spectrum of Candida species. Rezafungin represents a significant advancement in antifungal therapy due to its potent efficacy, extended half-life allowing for once-weekly dosing, and activity against both common and rare Candida pathogens, including some azole- and echinocandin-resistant isolates.[1][2] This document details its mechanism of action, summarizes key quantitative data from in vitro studies, outlines the standardized experimental protocols used for its evaluation, and provides visual representations of its mode of action and testing workflow.

## **Mechanism of Action**

Rezafungin, like other echinocandins, targets the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells.[1] Its primary mode of action is the non-competitive inhibition of the 1,3- $\beta$ -D-glucan synthase enzyme complex.[1] This enzyme is responsible for synthesizing 1,3- $\beta$ -D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall.[1] By inhibiting this enzyme, Rezafungin disrupts cell wall synthesis, leading to osmotic instability, loss of cell integrity, and ultimately, fungal cell death.[1] This fungicidal activity has been demonstrated against most Candida species.





Click to download full resolution via product page

Mechanism of Action of Rezafungin.



## **Quantitative Data: In Vitro Susceptibility**

The in vitro potency of Rezafungin has been extensively evaluated against large collections of clinical Candida isolates. The primary metric for susceptibility is the Minimum Inhibitory Concentration (MIC), determined using the standardized Clinical and Laboratory Standards Institute (CLSI) broth microdilution method. The following tables summarize the MIC data for Rezafungin and comparator antifungal agents against various Candida species.

## Table 1: In Vitro Activity of Rezafungin and Comparators against Common Candida Species



| Candida<br>Species     | Antifunga<br>I Agent | No. of<br>Isolates | MIC<br>Range<br>(mg/L) | MIC50<br>(mg/L) | MIC <sub>90</sub><br>(mg/L) | Referenc<br>e(s) |
|------------------------|----------------------|--------------------|------------------------|-----------------|-----------------------------|------------------|
| C. albicans            | Rezafungin           | 651                | -                      | 0.03            | 0.06                        | [3][4]           |
| Anidulafun<br>gin      | 651                  | -                  | 0.03                   | 0.06            | [3][4]                      |                  |
| Caspofungi<br>n        | 651                  | -                  | 0.03                   | 0.06            | [3][4]                      |                  |
| Micafungin             | 651                  | -                  | 0.015                  | 0.03            | [3][4]                      | _                |
| C. glabrata            | Rezafungin           | 289                | -                      | 0.06            | 0.06                        | [3][4]           |
| Anidulafun<br>gin      | 289                  | -                  | 0.03                   | 0.06            | [3][4]                      |                  |
| Caspofungi<br>n        | 289                  | -                  | 0.06                   | 0.12            | [3][4]                      |                  |
| Micafungin             | 289                  | -                  | 0.015                  | 0.03            | [3][4]                      | _                |
| C.<br>parapsilosi<br>s | Rezafungin           | 239                | -                      | 1               | 2                           | [3][4]           |
| Anidulafun<br>gin      | 239                  | -                  | 1                      | 2               | [3][4]                      |                  |
| Caspofungi<br>n        | 239                  | -                  | 0.5                    | 1               | [3][4]                      |                  |
| Micafungin             | 239                  | -                  | 0.5                    | 1               | [3][4]                      |                  |
| C.<br>tropicalis       | Rezafungin           | 158                | -                      | 0.03            | 0.06                        | [3][4]           |
| Anidulafun<br>gin      | 158                  | -                  | 0.03                   | 0.06            | [3][4]                      |                  |
| Caspofungi<br>n        | 158                  | -                  | 0.03                   | 0.06            | [3][4]                      |                  |



| Micafungin        | 158        | -  | 0.015 | 0.03 | [3][4] | _      |
|-------------------|------------|----|-------|------|--------|--------|
| C. krusei         | Rezafungin | 59 | -     | 0.03 | 0.03   | [3][4] |
| Anidulafun<br>gin | 59         | -  | 0.03  | 0.06 | [3][4] |        |
| Caspofungi<br>n   | 59         | -  | 0.06  | 0.12 | [3][4] | _      |
| Micafungin        | 59         | -  | 0.03  | 0.06 | [3][4] | _      |

Table 2: In Vitro Activity of Rezafungin against Less

**Common and Resistant Candida Species** 

| Candida<br>Species   | No. of<br>Isolates | MIC Range<br>(mg/L) | MIC50<br>(mg/L) | MIC <sub>90</sub><br>(mg/L) | Reference(s |
|----------------------|--------------------|---------------------|-----------------|-----------------------------|-------------|
| C. auris             | 65                 | -                   | 0.25            | 0.25                        | [5]         |
| C.<br>dubliniensis   | 175                | -                   | 0.06            | 0.12                        | [5]         |
| C.<br>guilliermondii | 33                 | -                   | 1               | 1                           | [5]         |
| C. kefyr             | 51                 | -                   | 0.03            | 0.06                        | [5]         |
| C. lusitaniae        | 107                | -                   | 0.25            | 0.5                         | [5]         |
| C. orthopsilosis     | 49                 | -                   | 0.5             | 1                           | [5]         |
| C.<br>metapsilosis   | 25                 | -                   | 0.12            | 0.5                         | [5]         |
| C. pelliculosa       | 10                 | -                   | 0.015           | 0.03                        | [5]         |

## **Experimental Protocols**

The in vitro susceptibility data presented were generated following the reference method for broth dilution antifungal susceptibility testing of yeasts as described by the Clinical and



Laboratory Standards Institute (CLSI) in document M27, 4th Edition.[6][7] This standardized protocol ensures reproducibility and comparability of data across different laboratories.

#### **CLSI M27 Broth Microdilution Method**

- 1. Preparation of Antifungal Agent:
- Rezafungin and comparator agents are prepared as stock solutions, typically in dimethyl sulfoxide (DMSO).
- Serial twofold dilutions are made according to the desired final concentration range.
- These dilutions are dispensed into 96-well microdilution plates.
- 2. Inoculum Preparation:
- Candida isolates are subcultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
- Colonies are selected and suspended in sterile saline.
- The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10<sup>6</sup> CFU/mL.
- This suspension is further diluted in RPMI-1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of 0.5-2.5 x 10<sup>3</sup> CFU/mL in the test wells.[7]
- 3. Incubation:
- The inoculated microdilution plates are incubated at 35°C.
- For Candida species, the incubation period is 24 hours.
- 4. Endpoint Determination (MIC Reading):
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50%) compared to the growth in the drug-free control well.



• The endpoint is determined by visual inspection. A reading mirror can be used to facilitate the observation of the cell button at the bottom of the wells.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Rezafungin, a New Second-Generation Echinocandin [clsi.org]
- 2. Evaluation of Rezafungin Provisional CLSI Clinical Breakpoints and Epidemiological Cutoff Values Tested against a Worldwide Collection of Contemporaneous Invasive Fungal Isolates (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmilabs.com [jmilabs.com]
- 4. researchgate.net [researchgate.net]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
- To cite this document: BenchChem. [In Vitro Antifungal Activity of Rezafungin Against Candida Species: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424849#in-vitro-antifungal-activity-of-antifungal-agent-11-against-candida-species]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com